molecular formula C8H7BrClN B1521675 3-Allyl-6-bromo-2-chloropyridine CAS No. 1142191-82-9

3-Allyl-6-bromo-2-chloropyridine

Cat. No. B1521675
M. Wt: 232.5 g/mol
InChI Key: CUWURFDLPNVNQR-UHFFFAOYSA-N
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Description

3-Allyl-6-bromo-2-chloropyridine is a chemical compound with the empirical formula C8H7BrClN . It has a molecular weight of 232.50 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 3-Allyl-6-bromo-2-chloropyridine can be represented by the SMILES string Clc1nc(Br)ccc1CC=C . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and an allyl group attached.

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

  • Allyl Ester as Protecting Group : The allyl ester moiety has been utilized as a protecting group for the carboxy group in the stereoselective construction of neuraminic-acid glycosides. This approach demonstrates the versatility of allylic compounds in facilitating selective reactions and protecting group strategies in complex molecule synthesis (Kunz, Waldmann, & Klinkhammer, 1988).

  • Chiral CNN Pincer Palladium(II) Complexes : Chiral 2-aryl-6-(oxazolinyl)pyridine ligands derived from 6-bromo-2-picolinaldehyde have been used to prepare CNN pincer Pd(II) complexes, which were applied in enantioselective allylation of isatins and Suzuki–Miyaura coupling reactions. This research highlights the role of halopyridines in developing catalysts for asymmetric synthesis (Wang et al., 2014).

  • Catalytic Allylic Alkylation : A methodology for catalytic allylic alkylation via cross-dehydrogenative-coupling reaction between allylic sp3 C-H and methylenic sp3 C-H bonds showcases the potential of allylic compounds in forming C-C bonds, offering a direct approach to utilize allylic sp3 C-H bonds (Li & Li, 2006).

Safety And Hazards

This compound is classified as dangerous, with a hazard statement indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation of vapor or mist, and using personal protective equipment as required .

properties

IUPAC Name

6-bromo-2-chloro-3-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c1-2-3-6-4-5-7(9)11-8(6)10/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWURFDLPNVNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673907
Record name 6-Bromo-2-chloro-3-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-6-bromo-2-chloropyridine

CAS RN

1142191-82-9
Record name 6-Bromo-2-chloro-3-(2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-3-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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